

Application Notes and Protocols for DNA/RNA Chimera Synthesis with (-)-psi Reagent

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Compound of Interest

Compound Name: (-)-psi Reagent

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Introduction

The synthesis of DNA/RNA chimeric oligonucleotides is a critical technology in the development of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs. These chimeric structures offer a strategic advantage by combining the desirable properties of both DNA and RNA within a single molecule, including enhanced stability, improved binding affinity to target sequences, and modulation of nuclease resistance. A significant advancement in this field is the stereocontrolled introduction of phosphorothioate (PS) linkages, which can further enhance the therapeutic potential of these molecules. The (-)-psi (Ψ) reagent, a key component of the Phosphorus-Sulfur Incorporation (PSI) platform, enables the synthesis of oligonucleotides with stereodefined phosphorothioate linkages using a P(V)-based chemistry. [1] This approach offers an alternative to the traditional P(III)-based phosphoramidite methods and provides a novel way to construct complex chimeric oligonucleotides.[2]

These application notes provide a detailed protocol for the solid-phase synthesis of DNA/RNA chimeras incorporating stereodefined phosphorothioate linkages using the **(-)-psi reagent**.

Principle of the (-)-psi Reagent

The **(-)-psi reagent** is one of a pair of enantiomeric P(V) reagents designed for the stereoselective formation of phosphorothioate linkages between nucleosides.[1] Unlike traditional phosphoramidite chemistry which utilizes P(III) synthons and a subsequent

sulfurization step to create a racemic mixture of phosphorothioate diastereomers, the psi reagent is a P(V) compound that directly installs a stereopure phosphorothioate linkage.[1][3] The synthesis involves a two-step process: "loading" of the psi reagent onto the first nucleoside, followed by "coupling" with the second nucleoside.[3][4] This method is amenable to automated solid-phase oligonucleotide synthesis.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phosphorothioate linkages using the psi reagent platform. Please note that yields and purity can vary depending on the specific sequence, length of the oligonucleotide, and the scale of the synthesis.

Table 1: Representative Yields for Dinucleotide Synthesis

Coupling Partners	Product	Yield (%)	Reference
Deoxynucleoside + Deoxynucleoside	Stereopure Phosphorothioate Dinucleotide	High	[3]
Ribonucleoside + Deoxynucleoside	Chimeric Phosphorothioate Dinucleotide	Good to High	[6]

Table 2: Purity and Quality Control Parameters for Synthetic Oligonucleotides

Parameter	Method	Typical Specification	Reference
Purity	Anion-Exchange HPLC, RP-HPLC	≥ 85% (for purified oligonucleotides)	[7][8]
Identity	Mass Spectrometry (MALDI-TOF or ESI)	Expected Mass ± 0.1%	[9]
A260/A280 Ratio	UV-Vis Spectroscopy	1.8 - 2.0	[10]
A260/A230 Ratio	UV-Vis Spectroscopy	> 1.8	[10]

Experimental Protocols

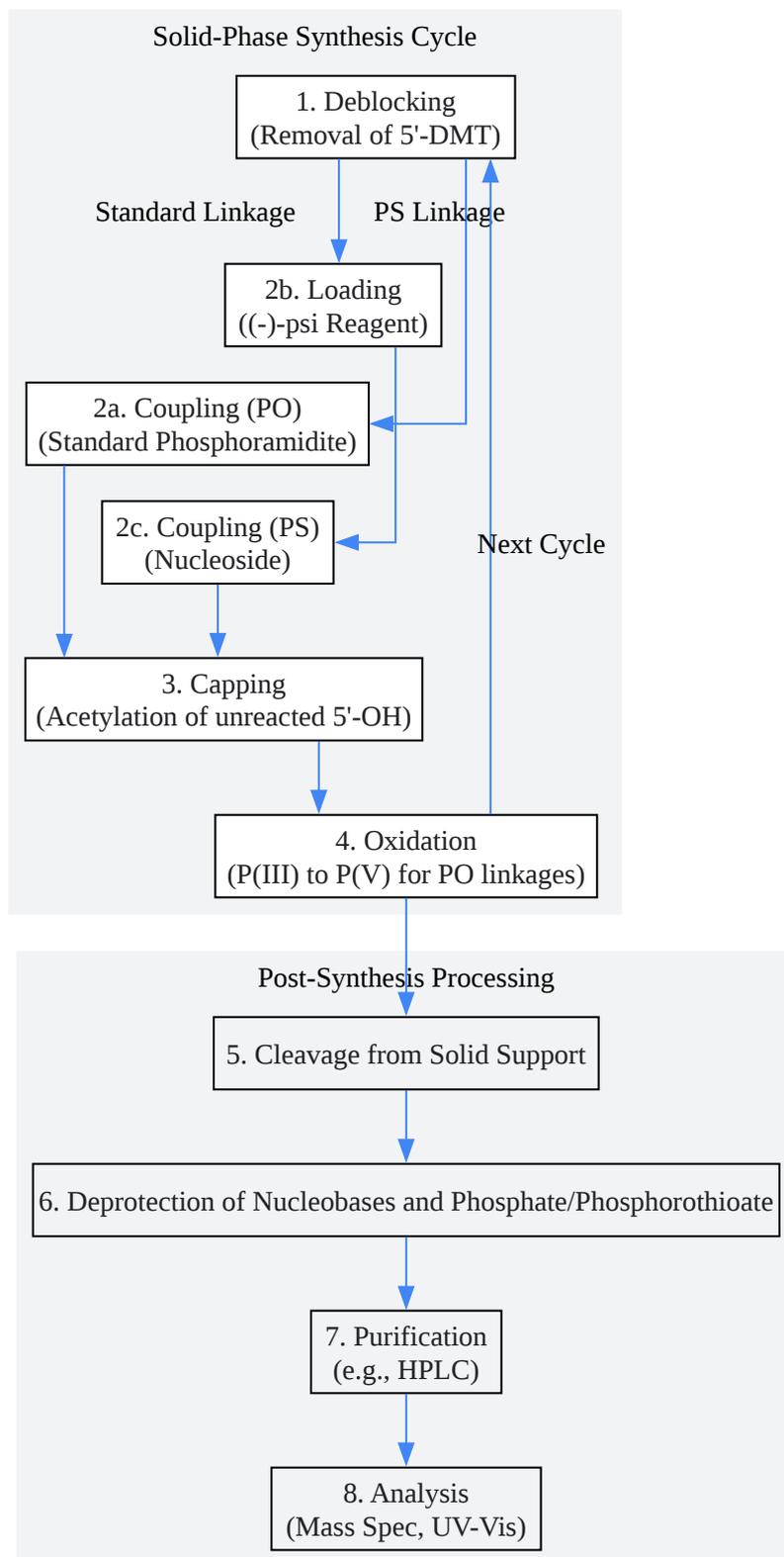
Protocol 1: Solid-Phase Synthesis of a DNA/RNA Chimera with a Stereodefined Phosphorothioate Linkage

This protocol outlines the steps for the automated solid-phase synthesis of a DNA/RNA chimera containing a phosphorothioate linkage introduced using the **(-)-psi reagent**.

Materials and Reagents:

- DNA and RNA phosphoramidites (standard protecting groups)
- **(-)-psi Reagent**
- Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
- Anhydrous acetonitrile
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
- Capping solutions (Cap A and Cap B)
- Oxidizing solution (for standard phosphodiester linkages)
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- DBU (1,8-Diazabicyclo[5]undec-7-ene) solution in acetonitrile
- Automated DNA/RNA synthesizer

Workflow Diagram:



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Caption: Automated synthesis workflow for DNA/RNA chimeras.

Procedure:

- Preparation:
 - Ensure all reagents are anhydrous.
 - Program the DNA/RNA synthesizer with the desired sequence and specify the cycle for the phosphorothioate linkage introduction.
- Synthesis Cycle for Standard Phosphodiester Linkages:
 - Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using the deblocking solution.
 - Coupling: Couple the next standard DNA or RNA phosphoramidite monomer using the activator solution.
 - Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions.
 - Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using the oxidizing solution.
 - Repeat this cycle for each standard phosphodiester linkage.
- Synthesis Cycle for the (-)-psi Mediated Phosphorothioate Linkage:
 - Deblocking: Perform the deblocking step as in the standard cycle.
 - Loading: Deliver a solution of the **(-)-psi reagent** and DBU in acetonitrile to the synthesis column to react with the free 5'-hydroxyl group of the support-bound oligonucleotide.[3]
 - Coupling: Deliver the next nucleoside (as a solution in acetonitrile) and a DBU solution to the column to couple with the activated P(V) intermediate.[3]
 - Capping: Perform the capping step to block any unreacted chains.
 - Note: An oxidation step is not required for the phosphorothioate linkage formed with the psi reagent as it is already in the P(V) state.[1]

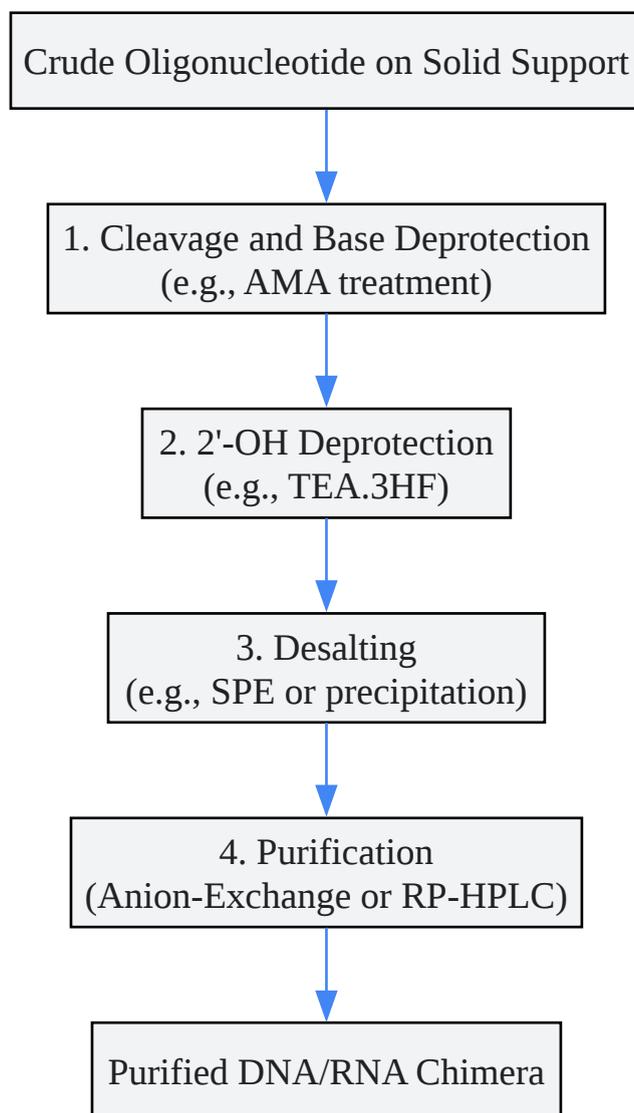
- Final Deblocking: After the final synthesis cycle, remove the 5'-DMT group from the full-length oligonucleotide.

Protocol 2: Deprotection and Purification of the DNA/RNA Chimera

Materials and Reagents:

- Concentrated ammonium hydroxide/40% aqueous methylamine (AMA) solution
- Anhydrous triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or another suitable reagent for 2'-O-silyl group removal.
- Buffers for HPLC purification (e.g., triethylammonium acetate, acetonitrile)
- Solid-phase extraction (SPE) cartridges (optional)

Deprotection and Purification Workflow:



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Caption: Post-synthesis deprotection and purification steps.

Procedure:

- Cleavage and Base Deprotection:
 - Transfer the solid support to a screw-cap vial.
 - Add AMA solution and incubate at the recommended temperature and time (e.g., 65°C for 15 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.[9]

- Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
- 2'-Hydroxyl Deprotection (for RNA moieties):
 - Evaporate the AMA solution to dryness.
 - Resuspend the pellet in the TEA·3HF/NMP solution to remove the 2'-O-silyl protecting groups (e.g., TBDMS). Incubate as recommended (e.g., 65°C for 2.5 hours).[\[11\]](#)
 - Quench the reaction and precipitate the oligonucleotide.
- Purification:
 - Purify the crude oligonucleotide using anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[\[7\]](#) The choice of method will depend on the properties of the oligonucleotide and the desired purity.
 - Collect the fractions containing the full-length product.
- Desalting and Quantification:
 - Desalt the purified oligonucleotide using a suitable method such as solid-phase extraction or ethanol precipitation.
 - Quantify the final product by measuring its absorbance at 260 nm (A₂₆₀).
 - Assess purity using the A₂₆₀/A₂₈₀ and A₂₆₀/A₂₃₀ ratios and by analytical HPLC or capillary electrophoresis.[\[8\]](#)[\[10\]](#)
 - Confirm the identity and integrity of the DNA/RNA chimera by mass spectrometry.

Conclusion

The use of the **(-)-psi reagent** provides a powerful method for the synthesis of DNA/RNA chimeras with stereodefined phosphorothioate linkages. This P(V)-based platform offers a valuable alternative to traditional phosphoramidite chemistry, enabling the creation of novel therapeutic oligonucleotides with potentially improved pharmacological properties. The

protocols provided herein offer a comprehensive guide for researchers to implement this advanced synthetic methodology. Careful optimization of reaction conditions and purification strategies will ensure the successful synthesis of high-quality DNA/RNA chimeric oligonucleotides for a wide range of research and drug development applications.

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